2-Ethyl-1-(hydroxyimino)cyclohexane
Description
2-Ethyl-1-(hydroxyimino)cyclohexane is a cyclohexane derivative featuring an ethyl group at position 2 and a hydroxyimino (=N-OH) group at position 1. This compound belongs to the class of oximes, which are typically derived from ketones or aldehydes via reaction with hydroxylamine. The hydroxyimino group introduces polarity and hydrogen-bonding capacity, while the ethyl substituent enhances hydrophobicity.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2-ethylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c1-2-7-5-3-4-6-8(7)9-10/h7,10H,2-6H2,1H3 |
InChI Key |
HTRMWUORSYXIAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analogues
Cyclohexanone Oxime [(Hydroxyimino)cyclohexane]
- Structure: Cyclohexanone oxime (C₆H₁₁NO) is the oxime derivative of cyclohexanone, with the hydroxyimino group replacing the ketone oxygen .
- Properties :
- Comparison: Unlike 2-ethyl-1-(hydroxyimino)cyclohexane, cyclohexanone oxime lacks alkyl substituents, making it less hydrophobic. The ethyl group in the target compound may sterically hinder catalytic reactions or alter electronic properties .
Cycloxydim and Sethoxydim
- Structure: Cycloxydim (C₁₇H₂₇NO₃S) and sethoxydim (C₁₇H₂₉NO₃S) are cyclohexenone derivatives with ethoxyimino (=N-OCH₂CH₃) groups and additional substituents (e.g., thiopyran, ethylthiopropyl) .
- Properties :
- Molecular weight: ~325–341 g/mol.
- Applications: Used as herbicides due to their inhibition of acetyl-CoA carboxylase in grasses.
- The cyclohexenone backbone also introduces unsaturation, enhancing reactivity toward electrophiles .
Bis[2-(hydroxyimino)cyclohexan-1-one] Copper Complex
- Structure: A dimeric copper complex with two hydroxyimino groups coordinated to the metal center .
- Properties: Stability: Forms stable coordination complexes due to the chelating ability of the hydroxyimino group.
Physicochemical Properties
Beckmann Rearrangement
Cyclohexanone oxime undergoes Beckmann rearrangement under acidic or catalytic conditions to yield caprolactam, a critical nylon precursor. The ethyl group in this compound may slow this reaction due to steric effects, though catalytic systems like boron-alumina composites (capable of total conversion in analogs) could mitigate this .
Coordination Chemistry
Hydroxyimino groups exhibit strong metal-chelating capabilities, as seen in copper complexes . The target compound could serve as a ligand in catalysis or materials science, though its ethyl group might influence binding geometry.
Stability and Hydrolysis
Oximes are prone to hydrolysis under acidic or basic conditions. The ethyl group may enhance steric protection, increasing stability compared to unsubstituted analogs.
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